molecular formula C5H10O5 B15139421 D-Ribose-d2

D-Ribose-d2

Cat. No.: B15139421
M. Wt: 152.14 g/mol
InChI Key: PYMYPHUHKUWMLA-PTEVNSBISA-N
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Description

D-Ribose-d2 is a deuterated form of D-Ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . D-Ribose is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units . The “d2” in this compound indicates the presence of two deuterium atoms, which are isotopes of hydrogen. This modification can be useful in various scientific research applications, particularly in studies involving metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribose-d2 typically involves the incorporation of deuterium atoms into the ribose molecule. One common method is the catalytic hydrogenation of D-Ribose in the presence of deuterium gas (D2). This process replaces the hydrogen atoms in the ribose molecule with deuterium atoms. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of D-Ribose, including its deuterated form, can be achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of D-Ribose. These bacteria are cultivated in fermentation tanks with a nutrient-rich medium, and the D-Ribose is subsequently extracted and purified .

Chemical Reactions Analysis

Types of Reactions

D-Ribose-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include ribonic acid, ribitol, and various nucleosides and nucleotides. These products are important in biochemical and pharmaceutical applications .

Scientific Research Applications

D-Ribose-d2 has a wide range of scientific research applications:

Mechanism of Action

D-Ribose-d2 exerts its effects primarily through its role in the synthesis of ATP. The incorporation of deuterium atoms does not significantly alter the biochemical properties of ribose, allowing it to participate in the same metabolic pathways as non-deuterated ribose. This compound is involved in the activation of adenosine monophosphate-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis . This activation leads to increased ATP production and improved energy levels in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Ribose-d2 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research involving isotopic labeling. This allows scientists to track the metabolic fate of ribose and study its interactions in greater detail. The deuterium atoms also provide stability to the molecule, making it useful in long-term studies .

Properties

Molecular Formula

C5H10O5

Molecular Weight

152.14 g/mol

IUPAC Name

(2R,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2

InChI Key

PYMYPHUHKUWMLA-PTEVNSBISA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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